molecular formula C19H18ClNO3 B2646779 N-(2-(3-chlorophenyl)-2-methoxypropyl)benzofuran-2-carboxamide CAS No. 1788677-44-0

N-(2-(3-chlorophenyl)-2-methoxypropyl)benzofuran-2-carboxamide

Cat. No. B2646779
CAS RN: 1788677-44-0
M. Wt: 343.81
InChI Key: IRTCXUIZFNDKEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, benzofuran-2-carboxamide derivatives, has been reported in the literature . These compounds were synthesized and evaluated for anti-plant pathogenic fungal activity . The synthesis involved the use of various reagents and was carried out under specific conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using 1H NMR spectra . For example, the 1H-NMR of N-(3-chlorophenyl)benzofuran-2-carboxamide was recorded in deuterochloroform solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular formula of N-(3-Chlorophenyl)-1-benzofuran-2-carboxamide is C15H10ClNO2, with an average mass of 271.698 Da and a monoisotopic mass of 271.040009 Da .

Scientific Research Applications

Chemical Properties and Use in UV Filters

Benzophenones are organic compounds extensively used in various applications, including chemical ultraviolet (UV) filters, fragrance enhancers, and photo-initiators. Benzophenone-4, a specific type of benzophenone, is prevalent in sunscreens, toiletries, and cosmetics to prevent photodegradation and prolong product shelf life. It is noteworthy for its frequent occurrence as a patch test positive photochemical, indicating its widespread use and potential for allergic reactions (Caruana, McPherson, & Cooper, 2011).

Role in Orexin Receptor Antagonism

A compound closely related to N-(2-(3-chlorophenyl)-2-methoxypropyl)benzofuran-2-carboxamide, SB-649868, acts as a novel orexin 1 and 2 receptor antagonist and is being explored for treating insomnia. The detailed study of its disposition in humans highlights its primary elimination via feces and minor urinary excretion, with its metabolism primarily involving oxidation of the benzofuran ring. This research offers insights into the metabolism and potential therapeutic applications of similar benzofuran derivatives (Renzulli et al., 2011).

Diagnostic Use in Medical Imaging

Compounds structurally related to this compound have been utilized in medical diagnostic imaging. For example, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) has shown potential in visualizing primary breast tumors in humans. This application leverages the preferential binding of benzamides to sigma receptors, which are overexpressed on breast cancer cells, indicating a diagnostic use for similar compounds (Caveliers et al., 2002).

Mechanism of Action

The mechanism of action of similar compounds, such as carboxamide fungicides, involves inhibiting the growth of pathogens and causing their eventual death by interfering with the respiration of the pathogen .

Future Directions

The future directions in the research of similar compounds involve overcoming the threat of widespread multifungicide resistances in plant pathogenic fungi . There is ongoing demand for new fungicide agents .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c1-19(23-2,14-7-5-8-15(20)11-14)12-21-18(22)17-10-13-6-3-4-9-16(13)24-17/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTCXUIZFNDKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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